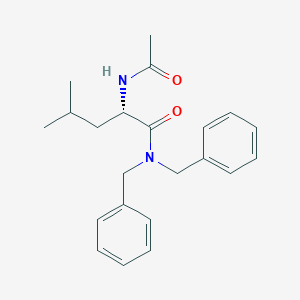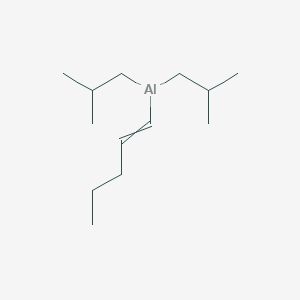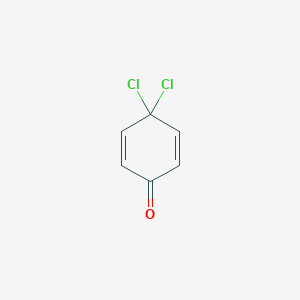
4,4-Dichlorocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichlorocyclohexa-2,5-dien-1-one is an organochlorine compound with the molecular formula C6H4Cl2O. This compound is characterized by the presence of two chlorine atoms attached to a cyclohexadienone ring. It is a derivative of cyclohexadienone and is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dichlorocyclohexa-2,5-dien-1-one can be synthesized through the chlorination of cyclohexa-2,5-dien-1-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4,4-positions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of cyclohexa-2,5-dien-1-one and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dichlorocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to cyclohexadienone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Cyclohexadienone derivatives.
Substitution: Various substituted cyclohexadienone compounds.
Applications De Recherche Scientifique
4,4-Dichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dichlorocyclohexa-2,5-dien-1-one involves its reactivity with various biological molecules. The compound can undergo nucleophilic substitution reactions with cellular nucleophiles, leading to the formation of adducts that can interfere with cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Similar structure but with methoxy groups instead of chlorine atoms.
Hexachlorocyclohexa-2,5-dien-1-one: Contains six chlorine atoms, making it more reactive.
4,4-Trimethylcyclohexa-2,5-dien-1-one: Contains methyl groups instead of chlorine atoms
Uniqueness
4,4-Dichlorocyclohexa-2,5-dien-1-one is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it a valuable intermediate in various chemical syntheses and a subject of interest in biological research .
Propriétés
Numéro CAS |
87024-27-9 |
|---|---|
Formule moléculaire |
C6H4Cl2O |
Poids moléculaire |
163.00 g/mol |
Nom IUPAC |
4,4-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4Cl2O/c7-6(8)3-1-5(9)2-4-6/h1-4H |
Clé InChI |
FRFQVZFSXSAMCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=CC1=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


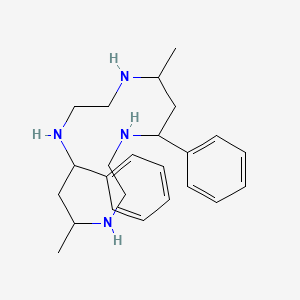
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
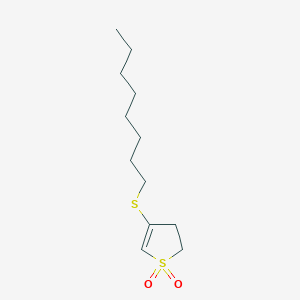
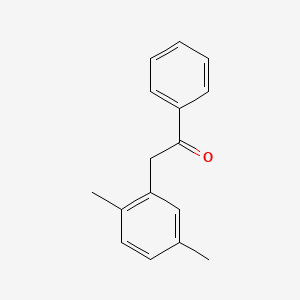
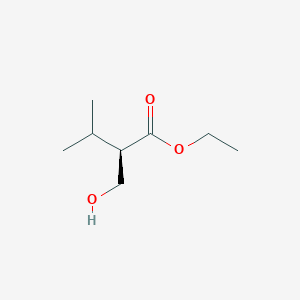

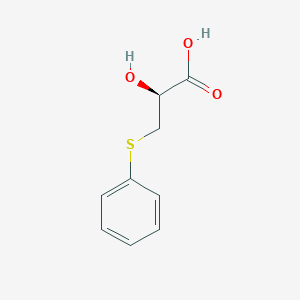
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
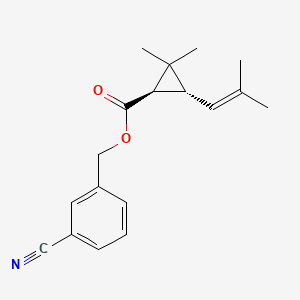
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
